molecular formula C14H19N3O B11748423 2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol

2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B11748423
M. Wt: 245.32 g/mol
InChI Key: ZIQHCYXZIMQKOO-UHFFFAOYSA-N
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Description

2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is an organic compound that features a phenol group attached to a pyrazole moiety via an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using isopropyl halide in the presence of a base such as potassium carbonate.

    Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Coupling with phenol: Finally, the aminomethylated pyrazole is coupled with phenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to its specific combination of a phenol group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-[[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C14H19N3O/c1-10(2)17-9-13(11(3)16-17)15-8-12-6-4-5-7-14(12)18/h4-7,9-10,15,18H,8H2,1-3H3

InChI Key

ZIQHCYXZIMQKOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2O)C(C)C

Origin of Product

United States

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